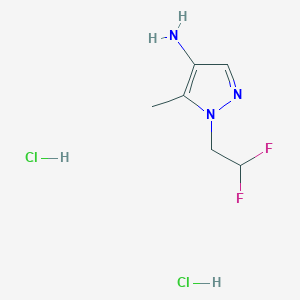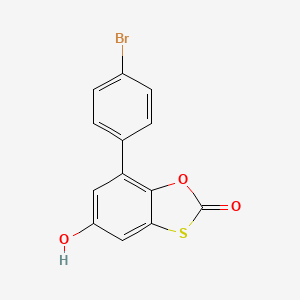![molecular formula C18H11Cl2N3S B2379967 4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile CAS No. 303985-10-6](/img/structure/B2379967.png)
4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT). Unfortunately, specific structural data for 4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, specific physical and chemical properties for this compound are not available .Scientific Research Applications
Spectroscopic and Vibrational Analysis
- Spectroscopic Investigation : A study conducted by Alzoman et al. (2015) utilized FT-IR and FT-Raman spectroscopy to analyze the vibrational spectral properties of a closely related compound. This research provides insights into the molecular structure and stability, predicting the compound's nonlinear optical behavior and potential energy configurations (Alzoman et al., 2015).
Molecular Structure and Crystallography
- Crystal Structure Analysis : Stolarczyk et al. (2018) studied the molecular structures of similar pyrimidine derivatives using single-crystal X-ray diffraction. This research highlights variations in molecular conformation and hydrogen-bond interactions, contributing to the understanding of the structural aspects of these compounds (Stolarczyk et al., 2018).
Potential Chemotherapeutic Applications
- Chemotherapeutic Agent Research : Research by Al-Omary et al. (2015) explored the potential of a similar compound as a chemotherapeutic agent. The study involved molecular docking to suggest inhibitory activity against certain targets, indicating potential applications in anti-diabetic treatments (Al-Omary et al., 2015).
Antibacterial and Antitumor Properties
- Antibacterial and Antitumor Analysis : A study by Gangjee et al. (1996) synthesized pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, exploring their applications as antitumor and antibacterial agents. This research provides an understanding of the therapeutic potential of pyrimidine derivatives (Gangjee et al., 1996).
Nonlinear Optical (NLO) Properties
- NLO Property Exploration : A study by Hussain et al. (2020) investigated the nonlinear optical properties of thiopyrimidine derivatives. This research contributes to the understanding of the NLO character of such molecules, particularly in relation to applications in optoelectronics and high-tech applications (Hussain et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-[(2-chlorophenyl)methylsulfanyl]-6-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3S/c19-15-9-5-4-8-13(15)11-24-18-22-16(12-6-2-1-3-7-12)14(10-21)17(20)23-18/h1-9H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTZNERNCVGUSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=CC=CC=C3Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{[(4-fluorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2379888.png)
![tert-butyl N-[1-(2-fluoropyridine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2379890.png)
![1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone](/img/structure/B2379891.png)



![2-Furyl 4-[(4-methylphenyl)carbonyl]piperazinyl ketone](/img/structure/B2379897.png)
![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2379898.png)




![Tert-butyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate](/img/structure/B2379907.png)